20α-Hydroxy Cholesterol-d7

Quantitative LC-MS/MS Stable Isotope Labeled Internal Standard Oxysterol Analysis

Researchers requiring accurate quantification of endogenous 20α-hydroxycholesterol often face ion suppression and matrix effects that unlabeled or non-analogous deuterated surrogates cannot correct. 20α-Hydroxy Cholesterol-d7 eliminates these errors. - Co-elutes with native analyte for complete matrix effect correction in plasma, tissue, and cell lysate LC-MS/MS. - +7.05 Da mass shift prevents interference with endogenous 20α-hydroxycholesterol in CYP11A1 flux studies. - Validated for Hedgehog pathway Smoothened modulator screening and osteogenic oxysterol quantification.

Molecular Formula C₂₇H₃₉D₇O₂
Molecular Weight 409.7
Cat. No. B1150911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20α-Hydroxy Cholesterol-d7
Synonyms(3β)-Cholest-5-ene-3,20-diol-d7;  (20S)-Cholest-5-ene-3β,20-diol-d7;  20S-Cholest-5-ene-3β,20-diol-d7;  Cholest-5-ene-3β,20α-diol-d7; 
Molecular FormulaC₂₇H₃₉D₇O₂
Molecular Weight409.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20α-Hydroxy Cholesterol-d7: Deuterated Oxysterol Reference Standard


20α-Hydroxy Cholesterol-d7 is a stable isotope-labeled oxysterol in which seven hydrogen atoms are replaced with deuterium, yielding a molecular weight shift from 402.65 g/mol (unlabeled) to 409.70 g/mol. This compound serves as the deuterated analog of 20α-hydroxycholesterol (also designated 20(S)-hydroxycholesterol), an endogenous oxysterol that functions as an intermediate in the CYP11A1-mediated cholesterol side-chain cleavage pathway and as an allosteric modulator of the Hedgehog signaling cascade via Smoothened receptor binding [1][2]. The +7 Da mass differential enables its primary application as a stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS or GC-MS quantification of endogenous 20α-hydroxycholesterol in complex biological matrices .

Why Alternative Standards Cannot Substitute for 20α-Hydroxy Cholesterol-d7


Substituting unlabeled 20α-hydroxycholesterol or a different deuterated oxysterol (e.g., 7β-hydroxycholesterol-d7 or 25-hydroxycholesterol-d6) for 20α-Hydroxy Cholesterol-d7 in quantitative analytical workflows introduces systematic error and compromises data integrity. Unlabeled 20α-hydroxycholesterol is chemically indistinguishable from the endogenous analyte during mass spectrometric detection, rendering it incapable of serving as an internal standard for that specific species. Alternative deuterated oxysterols, while possessing the necessary mass shift, differ in physicochemical properties such as chromatographic retention time and ionization efficiency, leading to incomplete correction for matrix effects and variable extraction recovery that degrade assay accuracy and reproducibility . Furthermore, in metabolic flux studies or enzyme activity assays targeting CYP11A1, the use of unlabeled 20α-hydroxycholesterol prevents discrimination between exogenously added substrate and endogenously produced intermediate, thereby confounding kinetic measurements [1].

Quantitative Differentiation Evidence


Deuterium-Labeled Internal Standard Superiority

The deuterium labeling of 20α-Hydroxy Cholesterol-d7 confers a +7.05 Da mass differential (409.70 g/mol) relative to endogenous 20α-hydroxycholesterol (402.65 g/mol), enabling chromatographic co-elution and near-identical ionization efficiency while maintaining baseline mass spectrometric resolution. This physicochemical mimicry corrects for matrix effects and extraction variability that structural analog internal standards cannot fully normalize .

Quantitative LC-MS/MS Stable Isotope Labeled Internal Standard Oxysterol Analysis

CYP11A1 Pathway Flux vs. 22R-Hydroxycholesterol

Kinetic studies using isotopic tracers in adrenal mitochondrial preparations from bovine, guinea pig, and human tissues established that the reaction sequence proceeding via (22R)-22-hydroxycholesterol is considerably more important than that involving 20α-hydroxycholesterol for pregnenolone biosynthesis. Under first-order kinetic conditions at substrate concentrations below 2×10⁻⁸ M, the rate constants for the individual steps of the 20α-hydroxycholesterol pathway were determined to be lower relative to the alternative 22R-hydroxycholesterol pathway, and only a relatively small fraction of the total pregnenolone formation from cholesterol could be accounted for by the enzymatic reaction sequence involving 20α-hydroxycholesterol [1].

CYP11A1 Steroidogenesis Enzyme Kinetics Oxysterol Intermediates

Hedgehog Pathway Activation Potency

In a comparative screen of eight endogenous oxysterols evaluated for Smoothened receptor activation in a Gli-responsive luciferase reporter assay using Shh-LIGHT2 NIH3T3 cells, 20(S)-hydroxycholesterol (20α-Hydroxycholesterol) was identified as the most potent activator among the tested panel, with an EC₅₀ of approximately 3 μM [1]. This contrasts with the reported EC₅₀ for 22(S)-hydroxycholesterol, which exhibits substantially lower potency in activating Hedgehog signaling [2].

Hedgehog Signaling Smoothened Receptor Allosteric Modulator EC50

Osteogenic Differentiation in Stem Cells

Treatment of human adipose-derived stem cells (hASCs) with 5 μM 20(S)-hydroxycholesterol produced significant increases in alkaline phosphatase activity, bone-related gene expression, and mineralization relative to untreated controls. These pro-osteogenic effects were abrogated by the addition of a Hedgehog pathway inhibitor, establishing that the osteoinductive influence is mediated, at least in part, through Hedgehog signaling [1].

Osteogenesis Mesenchymal Stem Cells Bone Regeneration Hedgehog Signaling

Chromatographic Resolution from Cholesterol Oxides

A validated capillary gas chromatography method using an SE-54 column with temperature programming (230°C to 260°C at 20°C/min, then to 290°C at 6°C/min) successfully resolved 20α-hydroxycholesterol from 7α-hydroxycholesterol, 7β-hydroxycholesterol, cholesterol-5α,6α-epoxide, and dihydroxycholesterol in biological tissue extracts [1].

Gas Chromatography Cholesterol Oxide Analysis Oxysterol Profiling

LXR Induction Potency Ranking

Among a panel of hydroxycholesterols evaluated for Liver X Receptor (LXR) activation potency, the rank order of induction ability at the LXRE (LXR response element) was reported as epoxycholesterol (most potent), followed by 22R-hydroxycholesterol, then 20α-hydroxycholesterol, and subsequently 25-hydroxycholesterol and 22S-hydroxycholesterol [1].

Liver X Receptor LXR Nuclear Receptor Oxysterol Ligand

Optimal Deployment Scenarios


LC-MS/MS Quantification of Endogenous 20α-Hydroxycholesterol

20α-Hydroxy Cholesterol-d7 serves as the gold-standard stable isotope-labeled internal standard for accurate quantification of endogenous 20α-hydroxycholesterol in plasma, tissue homogenates, or cell lysates via LC-MS/MS. Its +7.05 Da mass differential enables chromatographic co-elution and matrix effect correction unattainable with unlabeled 20α-hydroxycholesterol or structurally dissimilar deuterated oxysterols .

CYP11A1 Steroidogenic Pathway Flux Analysis

In metabolic flux studies designed to map the relative contribution of the minor 20α-hydroxycholesterol branch pathway to pregnenolone biosynthesis, 20α-Hydroxy Cholesterol-d7 is the requisite isotopically labeled tracer. The demonstrated kinetic distinction between the 20α-hydroxycholesterol and 22R-hydroxycholesterol pathways necessitates use of the correct deuterated intermediate to avoid confounding pathway flux measurements .

Hedgehog Signaling and Smoothened Modulator Screening

Given that 20α-hydroxycholesterol is the most potent endogenous Smoothened activator among tested oxysterols (EC₅₀ ~3 μM), 20α-Hydroxy Cholesterol-d7 is the appropriate internal standard for LC-MS/MS assays quantifying changes in endogenous 20α-hydroxycholesterol levels following Hedgehog pathway perturbation or during Smoothened modulator compound screening [1].

Stem Cell Osteogenesis Research

Research programs investigating the osteoinductive properties of oxysterols in mesenchymal stem cell differentiation require precise quantification of 20α-hydroxycholesterol in culture media and cellular extracts. 20α-Hydroxy Cholesterol-d7 enables accurate measurement of this pro-osteogenic oxysterol, which at 5 μM significantly enhances osteogenic markers in human adipose-derived stem cells via Hedgehog-dependent mechanisms .

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